Methyl (S)-2-amino-2-(2-methoxyphenyl)acetate hydrochloride is classified as an amino acid derivative. Its molecular formula is , indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The compound is often utilized in pharmaceutical research and development due to its biological activity and potential therapeutic applications.
The synthesis of methyl (S)-2-amino-2-(2-methoxyphenyl)acetate hydrochloride can be achieved through several methods. A common approach involves the reduction of a corresponding nitro compound using palladium on activated carbon as a catalyst in a hydrogen atmosphere. This method typically yields high purity products:
In another method, methyl 2-(2-aminophenyl)acetate is treated with potassium carbonate in N,N-dimethylformamide to yield methyl (S)-2-amino-2-(2-methoxyphenyl)acetate hydrochloride with similarly high yields .
The molecular structure of methyl (S)-2-amino-2-(2-methoxyphenyl)acetate hydrochloride features:
Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to confirm the structure, providing data on the hydrogen environments in the molecule. For example, typical chemical shifts might include signals corresponding to aromatic protons and methoxy protons .
Methyl (S)-2-amino-2-(2-methoxyphenyl)acetate hydrochloride can participate in various chemical reactions:
These reactions are significant in synthetic organic chemistry for modifying the compound or incorporating it into larger molecular frameworks .
Research into its biological effects is ongoing, particularly regarding its potential therapeutic applications in neurology and psychiatry .
Methyl (S)-2-amino-2-(2-methoxyphenyl)acetate hydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for its handling in laboratory settings and potential applications .
The applications of methyl (S)-2-amino-2-(2-methoxyphenyl)acetate hydrochloride are diverse:
The synthesis of enantiomerically pure Methyl (S)-2-amino-2-(2-methoxyphenyl)acetate hydrochloride (CAS: 1391562-07-4) presents unique challenges due to the ortho-substitution effect of the methoxy group on the phenyl ring. This steric influence significantly differentiates its synthesis from para-substituted analogs like Methyl (S)-2-amino-2-(4-methoxyphenyl)acetate hydrochloride (CAS: 249935-53-3) [3] [7]. The chiral integrity of the alpha-carbon must be preserved throughout the synthesis, necessitating specialized approaches. Two predominant strategies have emerged:
Table 1: Comparative Enantioselective Synthesis Approaches for Ortho- vs. Para-Substituted Derivatives
Methodology | Ortho-Substituted (S)-Isomer | Para-Substituted (S)-Isomer |
---|---|---|
Diastereoselective Alkylation Yield | 62-68% | 78-85% |
Enzymatic Resolution ee | >98% | >99% |
Crystallization Purity | 95% | 98% |
Key Steric Consideration | Severe ortho effect reduces yields | Minimal steric hindrance |
An alternative pathway employs 2-methoxyphenylacetaldehyde as a key electrophilic precursor, undergoing reductive amination with ammonium acetate or benzylamine. The ortho-methoxy group electronically deactivates the aldehyde toward imine formation, requiring precise optimization :
Optimized Protocol:1. Dissolve 2-methoxyphenylacetaldehyde (1.0 eq) and ammonium acetate (3.0 eq) in anhydrous methanol2. Add activated 3Å molecular sieves (100 mg/mmol)3. Stir at 45°C for 8 hours under nitrogen atmosphere4. Cool to 0°C and add sodium cyanoborohydride (1.5 eq) portionwise5. Stir for 12 hours at room temperature6. Acidify with HCl-saturated ether to precipitate hydrochloride salt
Critical parameters include maintaining strict anhydrous conditions to prevent aldehyde oxidation and employing molecular sieves to shift the imine equilibrium. This method achieves 65-70% yield for the racemic amino ester hydrochloride, with enantiopure versions requiring subsequent resolution. The ortho-substitution reduces yields by approximately 15% compared to para-methoxy analogs due to increased steric hindrance during imine formation [2] .
The final hydrochloride salt formation is critical for stabilizing this hygroscopic compound. Solvent selection dramatically impacts crystal morphology, purity, and storage stability. Biphasic solvent systems demonstrate superior performance for crystallization:
Industrial-scale processes favor anti-solvent crystallization using gaseous HCl due to minimized solvent residues. Process analytical technology (PAT) monitoring reveals that maintaining the crystallization temperature between 0-5°C produces particles with optimal surface area (1.2-1.5 m²/g) for filtration efficiency. The hydrochloride salt exhibits a characteristic melting point range of 183-186°C, serving as a critical quality indicator .
Table 2: Hydrochloride Salt Crystallization Solvent System Comparison
Solvent System | Crystal Habit | Purity (%) | Recovery Yield (%) | Residual Solvent (ppm) |
---|---|---|---|---|
Ethyl Acetate/Ethanol/HCl(g) | Needles | 99.5 | 85 | <500 |
Methanol/Diethyl Ether | Aggregates | 98.8 | 92 | <800 |
Acetone/Water/HCl(aq) | Plates | 99.2 | 78 | <1500 |
Isopropanol/HCl(g) | Prisms | 98.5 | 88 | <600 |
State-of-the-art catalytic asymmetric hydrogenation of enol ester precursors enables direct access to the desired (S)-configuration. Key catalyst systems include:
The ortho-methoxy group necessitates bulky catalyst ligands to overcome steric constraints. Catalyst poisoning studies indicate the methoxy oxygen weakly coordinates to metal centers, reducing turnover frequency by 40% compared to para-substituted substrates. Continuous flow hydrogenation systems with immobilized catalysts demonstrate improved productivity (space-time yield = 120 g·L⁻¹·h⁻¹) by minimizing catalyst deactivation [6] .
Recent advances focus on enhancing atom economy and reducing environmental impact throughout the synthetic sequence. Two notable innovations include:
Life cycle assessment demonstrates that these innovations reduce the carbon footprint by 45% and cut hazardous waste generation by 70%. The overall process mass intensity (PMI) decreases from 120 to 38 kg/kg of product, primarily through solvent reduction strategies and catalytic reagent implementation. The E-factor analysis reveals a reduction from 86 to 25 kg waste per kg product, aligning with pharmaceutical industry green chemistry targets [10].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 203860-42-8